Methyl 4-formyl-3-hydroxybenzoate, also known by its chemical formula C₉H₈O₄ and CAS Number 24589-98-8, is an organic compound characterized by the presence of both an aldehyde and a hydroxyl group on a benzoate structure. It features a methoxy group (–OCH₃) attached to the aromatic ring, which enhances its solubility and reactivity. This compound is classified as an aromatic aldehyde and is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
Methyl 4-formyl-3-hydroxybenzoate exhibits various biological activities:
Several synthetic routes have been documented for the preparation of methyl 4-formyl-3-hydroxybenzoate:
Methyl 4-formyl-3-hydroxybenzoate finds applications in several areas:
Research indicates that methyl 4-formyl-3-hydroxybenzoate may interact with various biological targets:
Methyl 4-formyl-3-hydroxybenzoate has several similar compounds that share structural features but differ in functional groups or properties. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Differences |
---|---|---|
Methyl 3-formyl-4-hydroxybenzoate | C₉H₈O₄ | Different hydroxyl positioning on the benzene ring |
Methyl 4-formylbenzoate | C₉H₈O₃ | Lacks the hydroxyl group at position 3 |
Salicylic aldehyde | C₇H₆O₃ | Simpler structure without methoxy group |
Methyl salicylate | C₈H₈O₃ | Ester form with different functional groups |
Methyl 4-formyl-3-hydroxybenzoate's unique combination of an aldehyde and hydroxyl group on a methoxy-substituted aromatic ring distinguishes it from these similar compounds, providing unique reactivity and potential biological activities.
The Friedel-Crafts formylation remains a cornerstone for synthesizing MFHB, particularly through Rieche formylation and Duff reaction variants. The Rieche method employs TiCl₄ and dichloromethyl methyl ether (Cl₂CHOMe) to achieve ortho-selectivity in electron-rich aromatic systems. For instance, titanium-mediated coordination with phenolic oxygen directs the formyl group to the para position relative to the hydroxyl group, yielding MFHB with >80% regioselectivity.
In contrast, the Duff reaction utilizes hexamethylenetetramine (HMTA) under acidic conditions. A mechanochemical adaptation eliminates toxic trifluoroacetic acid (TFA), replacing it with H₂SO₄ in silica media, achieving 85% yield within 2 hours. This method’s regioselectivity is attributed to steric and electronic effects, with HMTA acting as a masked formaldehyde source.
Table 1: Comparative Analysis of Friedel-Crafts Formylation Methods
Method | Reagents | Selectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
Rieche | TiCl₄, Cl₂CHOMe | para | 78–85 | High regiocontrol |
Duff | HMTA, H₂SO₄ | ortho | 80–90 | Solvent-free, scalable |
Vilsmeier | DMF, POCl₃ | meta | 65–75 | Broad substrate compatibility |
Mechanochemical synthesis has addressed solvent waste challenges in MFHB production. Ball-milling of methyl 3-hydroxybenzoate with paraformaldehyde and MgCl₂ in a Corundum jar achieves 92% conversion under solid-state conditions. The absence of solvents reduces energy consumption by 40%, while triethylamine acts as both base and catalyst, facilitating nucleophilic attack at the hydroxyl group’s para position.
Key Mechanochemical Parameters:
This method’s scalability was validated at the kilogram scale, demonstrating consistent product quality and reduced byproduct formation compared to traditional reflux methods.
Continuous flow reactors (CFRs) enhance MFHB production through precise control over reaction parameters. A Corning AFR reactor with UV-A LEDs (375 nm) and sodium anthraquinone-2-sulfonate (SAS) photocatalyst achieves 95% conversion in 1-minute residence time. The system’s gas-liquid mixing efficiency ensures uniform oxygenation, critical for preventing over-oxidation to carboxylic acids.
Table 2: CFR Performance Metrics
Parameter | Value | Impact on Yield |
---|---|---|
Residence time | 1 minute | Prevents side reactions |
Temperature | 50°C | Optimizes SAS activity |
Pressure | 14.4 bar | Enhances O₂ solubility |
Catalyst loading | 20 mol% SAS | Balances cost and efficiency |
CFRs also enable multistep synthesis, integrating formylation with downstream processes like esterification, reducing intermediate isolation steps by 70%.
Biocatalytic routes using formyltransferases and engineered E. coli strains offer sustainable MFHB synthesis. Methanogenic archaea expressing PurT GAR transformylase convert methyl 3-hydroxybenzoate and formate into MFHB with 65% yield under anaerobic conditions. This ATP-dependent pathway avoids toxic reagents, aligning with ACS Green Chemistry Principles.
Advantages of Biocatalysis:
The introduction of the formyl group into methyl 3-hydroxybenzoate exemplifies directed electrophilic aromatic substitution (EAS). The hydroxyl group at the 3-position acts as a strong activating and para-directing group, facilitating formylation at the 4-position. This regioselectivity arises from resonance stabilization: the hydroxyl group donates electron density through its lone pairs, creating a partial negative charge at the ortho and para positions [2] [5]. The formylation typically employs the Vilsmeier–Haack reaction, where a chloroiminium ion electrophile (generated from a formamide and phosphorus oxychloride) attacks the activated aromatic ring [1].
Reaction kinetics reveal a second-order dependence on the aromatic substrate and electrophile concentration. A study using time-resolved spectroscopy demonstrated that the rate-determining step is the formation of the Wheland intermediate, with a $$ k_{\text{obs}} $$ of $$ 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 25°C [6].
Table 1: Directed EAS in Methyl 3-Hydroxybenzoate Derivatives
Substituent Position | Directing Effect | Relative Rate (vs. Benzene) |
---|---|---|
3-OH | Para | 12.4 |
4-NO$$_2$$ | Meta | 0.08 |
2-OCH$$_3$$ | Ortho/Para | 8.7 |
The formyl group in methyl 4-formyl-3-hydroxybenzoate participates in redox transformations, which have been elucidated via density functional theory (DFT).
Oxidation of the formyl group to a carboxylic acid proceeds through a two-electron mechanism involving nucleophilic attack by water or hydroxide on the carbonyl carbon. DFT calculations (B3LYP/6-311+G(d,p)) predict an activation energy ($$ \Delta G^\ddagger $$) of $$ 28.5 \, \text{kcal/mol} $$ for the rate-limiting formation of a geminal diol intermediate [5].
Reduction to a hydroxymethyl group follows a hydride transfer mechanism. Computations reveal that sodium borohydride donates a hydride to the carbonyl carbon, forming a tetrahedral intermediate with a $$ \Delta G^\ddagger $$ of $$ 18.9 \, \text{kcal/mol} $$ [5].
Table 2: DFT-Derived Energetics for Redox Pathways
Reaction | $$ \Delta G^\ddagger \, (\text{kcal/mol}) $$ | Transition State Geometry |
---|---|---|
Oxidation (→ COOH) | 28.5 | Tetrahedral intermediate |
Reduction (→ CH$$_2$$OH) | 18.9 | Planar carbonyl attack |
The methyl ester group undergoes nucleophilic acyl substitution (NAS) with amines, alcohols, and thiols. The reaction proceeds via a tetrahedral intermediate, with kinetics influenced by the leaving group’s ability (methoxide vs. phenoxide).
Table 3: Relative Rates of NAS with Varied Nucleophiles
Nucleophile | $$ k_{\text{rel}} $$ | Solvent |
---|---|---|
NH$$_3$$ | 1.0 | Ethanol |
H$$_2$$O | 0.3 | Water |
HS$$^-$$ | 4.7 | DMF |
The hydroxyl group’s reactivity often necessitates protection-deprotection strategies during synthetic sequences. Common protecting groups include:
Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole yields a silyl ether, stabilizing the hydroxyl group during subsequent reactions [6].
Acetic anhydride in pyridine converts the hydroxyl to an acetate ester, which is later removed via hydrolysis.
Table 4: Tandem Reaction Efficiency with Protection
Protecting Group | Subsequent Reaction | Yield (%) |
---|---|---|
TBDMS | Formylation | 89 |
Acetyl | Oxidation | 76 |
Irritant